molecular formula C19H20ClNO4 B309443 Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate

Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate

Cat. No. B309443
M. Wt: 361.8 g/mol
InChI Key: CDTPRFVGPCNFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate, also known as ethyl p-chloro-α-[[(2-ethoxyphenyl)amino]methylene]benzeneacetate, is a chemical compound that belongs to the class of benzeneacetates. It is a white or almost white powder that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate is not fully understood. However, it has been suggested that this compound exhibits a high degree of planarity and conjugation, which are important properties for the development of organic semiconductors. Additionally, the presence of the chloro and ethoxy groups in the molecule may contribute to its electronic properties.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported that this compound exhibits low toxicity and does not cause significant adverse effects in laboratory animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate is its potential application in the field of organic electronics. This compound can be used as a building block for the synthesis of organic semiconductors, which have several advantages over traditional inorganic semiconductors such as low cost, flexibility, and ease of processing. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate. One of the most promising areas of research is in the development of new organic semiconductors for use in electronic devices. Additionally, this compound may have potential applications in other fields such as pharmaceuticals, agrochemicals, and materials science. Further research is needed to fully understand the properties and potential applications of this compound.

Synthesis Methods

The synthesis of propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate can be achieved through a multi-step process. The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 2-ethoxyaniline to produce 4-chloro-3-[(2-ethoxyphenyl)amino]benzoic acid. Finally, the esterification of this acid with propyl alcohol in the presence of a catalyst yields this compound.

Scientific Research Applications

Propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate has been studied for its potential application in various fields of scientific research. One of the most promising applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of electronic devices such as solar cells, OLEDs, and field-effect transistors.

properties

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

propyl 4-chloro-3-[(2-ethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C19H20ClNO4/c1-3-11-25-19(23)13-9-10-15(20)16(12-13)21-18(22)14-7-5-6-8-17(14)24-4-2/h5-10,12H,3-4,11H2,1-2H3,(H,21,22)

InChI Key

CDTPRFVGPCNFJQ-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC

Origin of Product

United States

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